molecular formula C17H23NO2 B4739804 N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide

N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide

Cat. No. B4739804
M. Wt: 273.37 g/mol
InChI Key: CWOOBLTUGHIOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide, also known as Bicuculline, is a potent and selective antagonist of the type A gamma-aminobutyric acid (GABA-A) receptor. It is a bicyclic compound that was first isolated from the plant Dicentra cucullaria in 1932. Bicuculline is widely used in scientific research to study the role of GABA-A receptors in the central nervous system.

Mechanism of Action

N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor at the same site as GABA and blocks the inhibitory effects of GABA. This leads to an increase in neuronal excitability and can cause convulsions and seizures.
Biochemical and Physiological Effects
N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide has a number of biochemical and physiological effects. It increases neuronal excitability and can cause convulsions and seizures. It also increases the release of neurotransmitters such as glutamate and acetylcholine. N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide has been shown to have both excitatory and inhibitory effects on the central nervous system, depending on the concentration and location of the receptor.

Advantages and Limitations for Lab Experiments

N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide is a powerful tool for studying the role of GABA-A receptors in the central nervous system. It is a selective antagonist that can be used to block the inhibitory effects of GABA, allowing researchers to study the excitatory effects of other neurotransmitters. However, N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide is also a potent convulsant and can be toxic at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab experiments.

Future Directions

There are a number of future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide. One area of interest is the development of new treatments for epilepsy. N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide has been shown to be effective in animal models of epilepsy, and researchers are exploring ways to improve its efficacy and reduce its toxicity. Another area of interest is the role of GABA-A receptors in other neurological disorders, such as anxiety and depression. N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide may have potential as a therapeutic agent for these disorders, and further research is needed to explore this possibility. Finally, researchers are exploring new methods for synthesizing N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide and other GABA-A receptor antagonists, with the goal of improving their selectivity and reducing their toxicity.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide is used in scientific research to study the role of GABA-A receptors in the central nervous system. It is a potent antagonist of the GABA-A receptor and can be used to block the inhibitory effects of GABA. This allows researchers to study the excitatory effects of neurotransmitters such as glutamate and acetylcholine. N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide is also used to study the mechanisms of epileptic seizures and to develop new treatments for epilepsy.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-11-4-3-5-15(8-11)20-12(2)17(19)18-16-10-13-6-7-14(16)9-13/h3-5,8,12-14,16H,6-7,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOOBLTUGHIOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(bicyclo[2.2.1]hept-2-yl)-2-(3-methylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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